3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole
Description
Properties
Molecular Formula |
C13H15NO3S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-ethylsulfonyl-2-(4-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C13H15NO3S/c1-3-18(15,16)12-8-9-14-13(12)10-4-6-11(17-2)7-5-10/h4-9,14H,3H2,1-2H3 |
InChI Key |
AMGIAOBASXAVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(NC=C1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole typically involves the reaction of 4-methoxyphenylhydrazine with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted pyrroles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily studied for its pharmacological properties . Pyrrole derivatives, including 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole, have been noted for their diverse biological activities, which can include:
- Antiviral Activity : Research indicates that pyrrole derivatives can inhibit viral replication and may serve as antiviral agents against various viruses, including influenza .
- Anticancer Properties : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .
- Anti-inflammatory Effects : Some pyrrole derivatives exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .
Biological Evaluation
The biological evaluation of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole involves assessing its interaction with biological targets. Key areas include:
- Binding Affinity Studies : Understanding how this compound interacts with specific proteins involved in disease pathways can elucidate its mechanism of action.
- Metabolic Stability and Toxicity Profiles : Evaluating the compound's stability in biological systems and its potential toxicity is crucial for determining its viability as a drug candidate.
Synthesis and Derivative Development
The synthesis of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole can be achieved through various chemical methods. The development of derivatives based on this compound could enhance its pharmacological properties. Notable derivatives include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 3-(Methylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole | Contains a methylsulfonyl group | Different electronic properties due to the methyl group |
| 3-(Ethylsulfonyl)-2-(4-fluorophenyl)-1H-pyrrole | Substituted with fluorine | Potentially enhanced bioactivity due to fluorine substitution |
| 2-(4-Methoxyphenyl)-5-methyl-1H-pyrrole | Lacks sulfonyl group | Focus on different biological activity |
These derivatives may exhibit distinct biological activities compared to the parent compound, potentially leading to unique therapeutic applications.
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of pyrrole derivatives in various therapeutic contexts:
- A study published in the Journal of Medicinal Chemistry explored the antiviral properties of pyrrole compounds, demonstrating significant efficacy against influenza viruses .
- Another investigation focused on the anticancer potential of pyrrole derivatives, revealing their ability to inhibit tumor growth in preclinical models .
- Research also indicates that certain pyrrole-based compounds can modulate inflammatory pathways, providing insights into their utility for treating chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole involves its interaction with specific molecular targets. The ethylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Pyrrole Derivatives
Table 2: Substituent Effects on Key Properties
| Substituent | Electronic Effect | Impact on Solubility | Reactivity |
|---|---|---|---|
| 4-Methoxyphenyl | Electron-donating | ↑ Organic solvent solubility | Stabilizes radical intermediates |
| Ethylsulfonyl | Moderate withdrawal | ↑ Aqueous solubility | Electrophilic at sulfur |
| Chlorosulfonyl | Strong withdrawal | ↓ Aqueous solubility | High reactivity in substitution |
| 4-Chlorophenyl | Electron-withdrawing | ↑ Membrane permeability | Enhances metabolic stability |
Research Implications and Gaps
While 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole shares structural motifs with neuroprotective analogs (e.g., ), its unique sulfonyl group warrants further investigation into pharmacokinetics and enzyme interactions. Comparative studies with halogenated derivatives () could clarify the trade-offs between electron-donating and withdrawing groups in therapeutic applications.
Biological Activity
3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole is a novel pyrrole derivative notable for its structural features, including an ethylsulfonyl group and a 4-methoxyphenyl substituent. Pyrroles are five-membered heterocycles known for their diverse biological activities, making this compound of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The unique combination of the ethylsulfonyl and 4-methoxyphenyl groups imparts distinct electronic and steric properties to 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole. This structure suggests potential applications in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Properties
Pyrrole derivatives, including 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole, have demonstrated significant antibacterial and antifungal activities. The ethylsulfonyl moiety enhances the compound's interaction with microbial targets, potentially leading to effective treatments against resistant strains of bacteria and fungi.
Anti-inflammatory Effects
Research indicates that pyrrole compounds exhibit anti-inflammatory properties. The presence of the methoxy group may enhance these effects by modulating inflammatory pathways. Studies have shown that related compounds can inhibit pro-inflammatory cytokines, suggesting a similar potential for this derivative.
Anticancer Activity
Pyrrole derivatives have been explored for their anticancer properties due to their ability to interfere with cell signaling pathways involved in tumor growth. For instance, compounds structurally related to 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole have been identified as inhibitors of key proteins such as EGFR and VEGFR, which are critical in cancer progression .
Case Studies
Several studies have focused on the biological evaluation of pyrrole derivatives:
- Antiviral Activity : In a study examining novel antiviral agents, certain pyrrole analogs showed promising activity against influenza viruses, with effective concentrations (EC50) ranging from 0.19 to 39 μM. This suggests that modifications in the pyrrole structure can lead to enhanced antiviral properties .
- Cell Cycle Regulation : Investigations into the anticancer effects of pyrrole derivatives revealed that some compounds induce cell cycle arrest and apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). These findings highlight the potential of pyrrole derivatives in cancer therapy .
Comparative Analysis
The following table summarizes the biological activities of selected pyrrole derivatives compared to 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole:
| Compound Name | Biological Activity | EC50/IC50 Values |
|---|---|---|
| 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole | Antimicrobial, Anti-inflammatory | TBD |
| 3-(Methylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole | Antibacterial | TBD |
| 5-amino-4-(1,3-benzothyazol-2-yn)-1H-pyrrole | Anticancer (A549, MCF-7) | IC50 = TBD |
| Chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | EGFR/VEGFR Inhibitor | EC50 = TBD |
Q & A
Basic: What are the optimal synthetic routes for 3-(Ethylsulfonyl)-2-(4-methoxyphenyl)-1H-pyrrole?
Methodological Answer:
Synthesis typically involves multi-step reactions, leveraging the reactivity of the pyrrole core. A plausible approach includes:
- Step 1: Condensation of 4-methoxyphenylacetaldehyde with ethylamine to form the pyrrole ring.
- Step 2: Sulfonylation using ethylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group at the 3-position .
- Step 3: Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Key Considerations: - Use chloranil as an oxidizing agent in xylene reflux for ring closure .
- Monitor intermediates using TLC (Rf ~0.4 in ethyl acetate/hexane 1:1) .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?
Methodological Answer:
- 1H NMR:
- Pyrrole protons (δ 6.5–7.2 ppm, multiplet) confirm aromaticity.
- Ethylsulfonyl group: CH2CH3 as a quartet (δ 1.2–1.5 ppm) and a triplet (δ 3.0–3.5 ppm) .
- 4-Methoxyphenyl: Singlet for OCH3 (δ ~3.8 ppm) and aromatic protons (δ 6.8–7.4 ppm) .
- IR:
- S=O stretch (1150–1300 cm⁻¹) for sulfonyl .
- N–H stretch (3200–3400 cm⁻¹) for pyrrole .
Advanced: What strategies resolve contradictions in reported biological activities of similar pyrrole derivatives?
Methodological Answer:
- Comparative Bioassays: Test the compound against reference strains (e.g., Staphylococcus aureus) under standardized MIC protocols .
- Structural Analysis: Compare substituent effects (e.g., electron-withdrawing sulfonyl vs. electron-donating methoxy) using Hammett σ constants to rationalize activity variations .
- Data Normalization: Account for differences in solvent systems (DMSO vs. saline) that may affect solubility and bioavailability .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Oxidation of Pyrrole Ring: Prevent over-oxidation by limiting chloranil stoichiometry (1.4:1 molar ratio) and reaction time (≤30 hrs) .
- Ester Hydrolysis: Avoid aqueous workup at high pH; use anhydrous Na2SO4 for drying organic layers .
- Byproduct Formation: Monitor via TLC and isolate intermediates before proceeding to sulfonylation .
Advanced: How does the sulfonyl group influence electronic structure and reactivity?
Methodological Answer:
- Electron-Withdrawing Effect: The ethylsulfonyl group deactivates the pyrrole ring, directing electrophilic substitution to the 5-position (meta to sulfonyl). Confirmed via X-ray crystallography showing bond length alternation in the pyrrole ring .
- Computational Insights: DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity toward nucleophiles at the β-pyrrole position .
Advanced: How to conduct structure-activity relationship (SAR) studies for antimicrobial activity?
Methodological Answer:
- Variation of Substituents: Synthesize analogs with halogens (e.g., Cl, F) at the 4-methoxyphenyl group to assess hydrophobicity effects .
- Biological Testing: Use agar diffusion assays with zone-of-inhibition measurements. Compare with control compounds (e.g., ampicillin) .
- Statistical Validation: Apply ANOVA to confirm significance (p < 0.05) in activity differences between analogs .
Basic: How to optimize reaction conditions (solvent, temperature, catalysts)?
Methodological Answer:
- Solvent: Xylene or toluene for high-temperature reactions (100–120°C) to prevent intermediate precipitation .
- Catalysts: Use Lewis acids (e.g., ZnCl2) for Friedel-Crafts alkylation of the pyrrole ring .
- Temperature Control: Maintain reflux conditions (±2°C) using a thermocouple-regulated oil bath .
Advanced: What challenges arise in X-ray crystallography of this compound?
Methodological Answer:
- Crystal Quality: Slow evaporation from methanol/acetone (3:1) improves crystal growth.
- Disorder Handling: Refine disordered ethylsulfonyl groups using PART instructions in SHELXL .
- Data Quality: Aim for data-to-parameter ratio >15 and R-factor <0.05 via high-resolution (≤0.8 Å) data collection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
